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Compound of Interest

Compound Name: (-)-2-Phenylpropylamine

Cat. No.: B096721 Get Quote

Introduction

(-)-2-Phenylpropylamine, a chiral primary amine, serves as a crucial building block in the

synthesis of various pharmaceutical compounds and is of significant interest to researchers in

drug development and organic chemistry. A thorough understanding of its spectroscopic

characteristics is fundamental for its identification, purity assessment, and structural

elucidation. This technical guide provides an in-depth overview of the Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for (-)-2-
Phenylpropylamine. The content is tailored for researchers, scientists, and drug development

professionals, presenting quantitative data in structured tables, detailing experimental

protocols, and illustrating the analytical workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule. For (-)-2-Phenylpropylamine, both ¹H and ¹³C NMR spectra provide distinct signals

corresponding to the different chemical environments of the nuclei.

1.1. ¹H NMR Spectroscopic Data

The ¹H NMR spectrum of (-)-2-Phenylpropylamine in chloroform-d (CDCl₃) exhibits

characteristic signals for the aromatic protons, the methine proton, the methylene protons, and

the methyl protons.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b096721?utm_src=pdf-interest
https://www.benchchem.com/product/b096721?utm_src=pdf-body
https://www.benchchem.com/product/b096721?utm_src=pdf-body
https://www.benchchem.com/product/b096721?utm_src=pdf-body
https://www.benchchem.com/product/b096721?utm_src=pdf-body
https://www.benchchem.com/product/b096721?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b096721?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

7.32 - 7.11 Multiplet 5H Aromatic (C₆H₅)

3.01 - 2.48 Multiplet 1H Methine (CH)

2.79 Doublet of doublets 1H Methylene (CH₂)

2.71 Doublet of doublets 1H Methylene (CH₂)

1.24 Doublet 3H Methyl (CH₃)

1.12 Singlet (broad) 2H Amine (NH₂)

Table 1: ¹H NMR data for (-)-2-Phenylpropylamine in CDCl₃.[1]

1.2. ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Chemical Shift (δ, ppm) Assignment

145.8 Quaternary Aromatic (C)

128.5 Aromatic (CH)

127.2 Aromatic (CH)

126.2 Aromatic (CH)

49.5 Methylene (CH₂)

41.6 Methine (CH)

21.1 Methyl (CH₃)

Table 2: ¹³C NMR data for (-)-2-Phenylpropylamine.

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule through their

characteristic vibrational frequencies.

2.1. IR Spectroscopic Data

The IR spectrum of (-)-2-Phenylpropylamine shows characteristic absorption bands for the N-

H and C-H bonds, as well as aromatic C=C bonds.

Wavenumber (cm⁻¹) Vibration Mode Functional Group

3360 - 3280 N-H Stretch Primary Amine

3080 - 3020 C-H Stretch Aromatic

2960 - 2850 C-H Stretch Aliphatic

1605 - 1585 N-H Bend Primary Amine

1495 - 1450 C=C Stretch Aromatic Ring

760 - 700 C-H Out-of-plane Bend Monosubstituted Benzene

Table 3: Key IR absorption bands for (-)-2-Phenylpropylamine.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its identification and structural analysis.

3.1. Mass Spectrometry Data

The mass spectrum of (-)-2-Phenylpropylamine is characterized by a molecular ion peak and

several key fragment ions.
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m/z Relative Intensity Assignment

135 Moderate [M]⁺ (Molecular Ion)

120 High [M - CH₃]⁺

91 High [C₇H₇]⁺ (Tropylium ion)

44 High [CH₃CHNH₂]⁺

Table 4: Mass spectrometry fragmentation data for (-)-2-Phenylpropylamine.

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of (-)-2-
Phenylpropylamine.

4.1. NMR Spectroscopy

Sample Preparation: Approximately 5-10 mg of (-)-2-Phenylpropylamine is dissolved in

about 0.5 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in an NMR tube.[1][2]

Tetramethylsilane (TMS) is often added as an internal standard for chemical shift

referencing.

Data Acquisition: The ¹H and ¹³C NMR spectra are acquired on a high-field NMR

spectrometer (e.g., 400 MHz for ¹H).[1] Standard pulse sequences are used for data

acquisition.

4.2. IR Spectroscopy

Sample Preparation: For Attenuated Total Reflectance (ATR) IR spectroscopy, a small drop

of the neat liquid sample is placed directly on the ATR crystal.[3]

Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR)

spectrometer, such as a Bruker Tensor 27 FT-IR.[3] The spectrum is typically recorded over

the range of 4000-400 cm⁻¹. A background spectrum is recorded and automatically

subtracted from the sample spectrum.
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4.3. Mass Spectrometry

Sample Introduction: The sample can be introduced into the mass spectrometer via Gas

Chromatography (GC-MS) for volatile compounds.[4]

Ionization: Electron Ionization (EI) is a common method for generating ions in GC-MS.

Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z),

and a detector records the abundance of each ion. For tandem mass spectrometry (MS-MS),

a precursor ion is selected and fragmented, and the resulting product ions are analyzed.[3]

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like (-)-2-Phenylpropylamine.
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Click to download full resolution via product page

A diagram illustrating the workflow of spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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